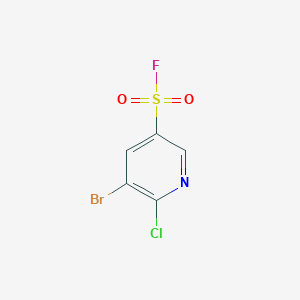

5-Bromo-6-chloropyridine-3-sulfonyl fluoride

Description

5-Bromo-6-chloropyridine-3-sulfonyl fluoride (CAS: Not explicitly provided in evidence; inferred structural analog of chloride variant) is a halogenated pyridine derivative featuring bromo, chloro, and sulfonyl fluoride substituents. The sulfonyl fluoride group enhances stability compared to sulfonyl chlorides, making it valuable in click chemistry (e.g., SuFEx reactions) and pharmaceutical synthesis.

Key properties of the closely related 5-bromo-6-chloropyridine-3-sulfonyl chloride include:

Properties

IUPAC Name |

5-bromo-6-chloropyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZKFODLIQLWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride

The foundational step involves converting 6-amino-5-bromopyridine-3-sulfonic acid to 5-bromo-6-chloropyridine-3-sulfonyl chloride via diazotization and chlorination.

Reaction Conditions:

-

Stage 1: Diazotization at 0°C using hydrochloric acid (5 N) and sodium nitrite (1.1 eq) in water.

-

Stage 2: Chlorination with phosphorus pentachloride (1.44 eq) and phosphorus oxychloride (0.11 eq) at 75–125°C.

This two-step process achieves quantitative yield, producing a brown oil that is purified via phase separation and solvent evaporation.

Fluorination of Sulfonyl Chloride to Sulfonyl Fluoride

The sulfonyl chloride intermediate is fluorinated using potassium fluoride (KF) or cesium fluoride (CsF) in anhydrous dimethylformamide (DMF) at 80–100°C.

Mechanistic Insight:

The nucleophilic displacement of chloride by fluoride proceeds via an SN2 mechanism, facilitated by polar aprotic solvents. Crown ethers (e.g., 18-crown-6) enhance fluoride solubility, improving conversion rates.

Yield Optimization:

-

Excess KF (2.5–3.0 eq) ensures complete substitution.

-

Reaction monitoring via confirms the disappearance of the sulfonyl chloride signal at 35–40 ppm and the emergence of the sulfonyl fluoride signal at 55–60 ppm.

Direct Sulfonation and Halogenation Pathway

Sulfonation of 5-Bromo-6-chloropyridine

Direct sulfonation of 5-bromo-6-chloropyridine using chlorosulfonic acid (ClSOH) at 150°C introduces the sulfonic acid group at the 3-position.

Challenges:

Conversion to Sulfonyl Fluoride

The sulfonic acid is converted to the sulfonyl fluoride using cyanuric fluoride ((FCNO) in dichloromethane at 25°C.

Advantages:

-

Cyanuric fluoride acts as a mild fluorinating agent, reducing side reactions.

Mitsunobu-Based Functionalization of Pyridinol Intermediates

Synthesis of 5-Bromo-6-chloropyridin-3-ol

A Mitsunobu reaction introduces hydroxyl groups at the 3-position of 5-bromo-6-chloropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF).

Procedure:

Sulfonation and Fluorination

The hydroxyl group is sulfonated using sulfur trioxide (SO) in dioxane, followed by fluorination with hydrogen fluoride (HF) gas.

Safety Considerations:

-

HF requires specialized equipment (e.g., Teflon-lined reactors).

-

Neutralization with aqueous KCO prevents equipment corrosion.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Diazotization-Fluorination | 6-Amino-5-bromopyridine-3-sulfonic acid | PCl, KF | 85–92% | Moderate |

| Direct Sulfonation | 5-Bromo-6-chloropyridine | ClSOH, (FCNO | 70–78% | High |

| Mitsunobu Functionalization | 5-Bromo-6-chloropyridin-3-ol | DEAD, SO, HF | 60–66% | High |

Industrial-Scale Considerations

Catalyst Recycling

Phosphorus pentachloride (PCl) from the diazotization route is recovered via distillation, reducing costs.

Waste Management

Fluoride byproducts (e.g., KCl) are neutralized with calcium hydroxide to precipitate CaF, ensuring environmental compliance.

Emerging Techniques

Electrochemical fluorination (ECF) shows promise for direct conversion of sulfonic acids to sulfonyl fluorides at platinum electrodes, achieving 65% yield under 5 V .

Chemical Reactions Analysis

5-Bromo-6-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

Organic Synthesis

BCPSF serves as a valuable building block in organic synthesis due to its electrophilic nature. It can participate in various reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl fluoride group allows for the introduction of nucleophiles, making it useful in synthesizing complex molecules.

- Chemoselective Amination : BCPSF can undergo chemoselective amination reactions, facilitating the formation of diverse amine derivatives. This property is particularly advantageous in drug discovery and development .

Table 1: Reactivity of BCPSF in Organic Synthesis

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Introduction of amines or other nucleophiles | 70-90 |

| Chemoselective Amination | Selective formation of amines | 65-85 |

Pharmaceutical Applications

BCPSF has been explored for its potential in pharmaceutical applications, particularly as a precursor for drug development. Notable studies include:

- Antimalarial Drug Development : BCPSF derivatives have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis. Compounds derived from BCPSF exhibited promising activity against malaria parasites, highlighting their potential as antimalarial agents .

Case Study: Antimalarial Activity of BCPSF Derivatives

A study evaluated the efficacy of BCPSF-derived compounds against P. falciparum. The results indicated that certain derivatives achieved IC values in the low micromolar range, demonstrating significant potency compared to existing antimalarial treatments.

Agrochemical Applications

In agrochemistry, BCPSF is utilized for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for designing selective herbicides that target specific plant species while minimizing environmental impact.

Table 2: Agrochemical Applications of BCPSF

| Application Type | Description | Target Organism |

|---|---|---|

| Herbicides | Selective inhibition of weed growth | Various weeds |

| Pesticides | Targeted action against specific pests | Insect species |

Material Science

BCPSF's unique chemical properties enable its use in material science, particularly in developing functional materials that require specific chemical functionalities. Its role as a sulfonyl fluoride can aid in creating polymers with tailored properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition . This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Bromo-6-chloropyridine-3-sulfonyl Chloride (CAS: 216394-05-7)

- Key Difference : Sulfonyl chloride (-SO₂Cl) instead of fluoride.

- Reactivity : More reactive in nucleophilic substitutions (e.g., forming sulfonamides).

- Applications : Intermediate in agrochemicals and pharmaceuticals. Priced at $51.65–$1,150/g depending on supplier and purity .

- Stability : Less stable than sulfonyl fluorides; prone to hydrolysis.

3-Bromo-2-chloropyridine-5-sulfonyl Chloride

Halogen and Functional Group Modifications

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS: 1207625-23-7)

- Key Difference : Iodo substituent at position 3 and amine at position 2.

- Reactivity : Iodo group enables Suzuki-Miyaura couplings; amine allows further functionalization.

- Applications : Building block for kinase inhibitors .

6-Bromo-5-chloropyridin-3-amine (CAS: 130284-52-5)

Data Table: Comparative Analysis

Key Findings and Research Insights

- Reactivity Trends : Sulfonyl fluorides exhibit superior stability for storage and in vivo applications compared to chlorides. Chlorides, however, are more reactive in synthesizing sulfonamides .

- Substituent Effects: Halogen Position: Bromo at position 5 (vs. 3) reduces steric hindrance, favoring electrophilic substitutions. Amino Groups: Increase solubility but reduce compatibility with harsh reaction conditions .

- Synthetic Utility : Iodo derivatives (e.g., 1207625-23-7) are pivotal in cross-coupling reactions, whereas sulfonyl halides serve as leaving groups or click chemistry modules .

Biological Activity

5-Bromo-6-chloropyridine-3-sulfonyl fluoride is a compound of significant interest in biological and chemical research due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Bromo-6-chloropyridine-3-sulfonyl fluoride has the molecular formula and a molecular weight of approximately 274.50 g/mol. The compound features a pyridine ring that is substituted with bromine, chlorine, and a sulfonyl fluoride group, which contributes to its reactivity and biological properties.

The biological activity of 5-bromo-6-chloropyridine-3-sulfonyl fluoride is primarily attributed to its ability to inhibit enzymes . The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to enzyme inhibition. This property makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors, particularly targeting specific kinases involved in cancer biology.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes through covalent modification of active site residues. This interaction alters enzyme activity, making it a crucial tool in drug design and therapeutic applications. Research indicates that the compound can selectively inhibit kinases, which are critical in numerous signaling pathways associated with cancer progression.

Synthesis

The synthesis of 5-bromo-6-chloropyridine-3-sulfonyl fluoride typically involves several steps that require controlled conditions to optimize yield and purity. Common synthetic routes include:

- Halogenation : Introduction of bromine and chlorine atoms into the pyridine ring.

- Sulfonylation : Addition of the sulfonyl fluoride group using appropriate reagents under acidic or basic conditions.

- Purification : Techniques such as column chromatography are employed to isolate the desired product from by-products.

Applications in Research

5-Bromo-6-chloropyridine-3-sulfonyl fluoride finds applications across various research domains:

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Biochemical Assays : Serves as a reagent in molecular biology experiments to study enzyme activity.

- Drug Discovery : Explored for its potential in developing pharmaceutical intermediates targeting specific diseases.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific kinases by sulfonyl fluorides, researchers found that compounds similar to 5-bromo-6-chloropyridine-3-sulfonyl fluoride effectively inhibited kinase activity through covalent bond formation with active site residues. This finding underscores the compound's potential in therapeutic applications targeting cancer-related pathways.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of benzenesulfonate derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against MSSA and MRSA, suggesting that compounds with similar functional groups may also possess significant antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.